tert-butyl 3-formyl-3-(methoxymethyl)pyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl 3-formyl-3-(methoxymethyl)pyrrolidine-1-carboxylate is an organic compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a tert-butyl ester group, a formyl group, and a methoxymethyl group attached to a pyrrolidine ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-formyl-3-(methoxymethyl)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amines and aldehydes.
Introduction of the Formyl Group: The formyl group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction, which involves the use of reagents like DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).
Addition of the Methoxymethyl Group: The methoxymethyl group can be added through alkylation reactions using methoxymethyl chloride and a suitable base.
Esterification: The final step involves the esterification of the pyrrolidine ring with tert-butyl chloroformate to form the tert-butyl ester group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-formyl-3-(methoxymethyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxymethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols, methoxymethyl chloride
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Hydroxymethyl derivatives
Substitution: Substituted pyrrolidine derivatives
Scientific Research Applications
Tert-butyl 3-formyl-3-(methoxymethyl)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It serves as a building block for the synthesis of biologically active compounds, including enzyme inhibitors and receptor ligands.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-formyl-3-(methoxymethyl)pyrrolidine-1-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The formyl group can participate in nucleophilic addition reactions, while the methoxymethyl group can undergo substitution reactions, leading to the formation of various biologically active compounds.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-hydroxy-3-(methoxymethyl)pyrrolidine-1-carboxylate
- Tert-butyl 3-formyl-3-(ethoxymethyl)pyrrolidine-1-carboxylate
- Tert-butyl 3-formyl-3-(methoxymethyl)piperidine-1-carboxylate
Uniqueness
Tert-butyl 3-formyl-3-(methoxymethyl)pyrrolidine-1-carboxylate is unique due to the presence of both a formyl group and a methoxymethyl group on the pyrrolidine ring. This combination of functional groups allows for diverse chemical reactivity and the potential to form a wide range of derivatives with varying biological activities.
Properties
CAS No. |
2751620-16-1 |
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Molecular Formula |
C12H21NO4 |
Molecular Weight |
243.30 g/mol |
IUPAC Name |
tert-butyl 3-formyl-3-(methoxymethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H21NO4/c1-11(2,3)17-10(15)13-6-5-12(7-13,8-14)9-16-4/h8H,5-7,9H2,1-4H3 |
InChI Key |
CWHNVIOGCIFRPW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(COC)C=O |
Purity |
95 |
Origin of Product |
United States |
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